molecular formula C12H11BrN2O B13716659 5-Bromo-4-(2,3-dimethylphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2,3-dimethylphenyl)imidazole-2-carbaldehyde

Katalognummer: B13716659
Molekulargewicht: 279.13 g/mol
InChI-Schlüssel: KKIWHAUONHHAIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD33022659” is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022659” involves a series of chemical reactions under controlled conditions. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of “MFCD33022659” is carried out on a large scale using optimized processes to ensure high yield and purity. The methods involve the use of advanced chemical engineering techniques and equipment to maintain consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD33022659” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: “MFCD33022659” can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions: The reactions involving “MFCD33022659” typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of “MFCD33022659” depend on the type of reaction and the reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

“MFCD33022659” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.

    Industry: It is used in industrial processes for the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of “MFCD33022659” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

“MFCD33022659” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Compound A: Known for its similar reactivity and stability, but with different applications.

    Compound B: Shares some structural similarities with “MFCD33022659” but has distinct chemical properties.

    Compound C: Another related compound with comparable uses in scientific research and industry.

The uniqueness of “MFCD33022659” lies in its specific chemical structure and properties, which make it suitable for a wide range of applications that other similar compounds may not be able to achieve.

Eigenschaften

Molekularformel

C12H11BrN2O

Molekulargewicht

279.13 g/mol

IUPAC-Name

5-bromo-4-(2,3-dimethylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C12H11BrN2O/c1-7-4-3-5-9(8(7)2)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15)

InChI-Schlüssel

KKIWHAUONHHAIA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C2=C(NC(=N2)C=O)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.